molecular formula C11H16F3IN2O B2711492 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-66-5

4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2711492
CAS RN: 1856075-66-5
M. Wt: 376.162
InChI Key: DKCCZUIWWJIMCU-UHFFFAOYSA-N
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Description

4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. However, it has been proposed to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can significantly reduce inflammation, pain, and fever in animal models. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to elucidate its exact biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. However, its high potency and potential toxicity may pose a challenge in handling and storage.

Future Directions

The potential applications of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole are vast, and several future directions can be explored. One possible direction is to investigate its efficacy as a potential drug candidate for various diseases, including cancer, inflammation, and pain. Another direction is to explore its potential applications in material science, such as the synthesis of novel polymers and materials. Furthermore, the development of new synthetic methods and the optimization of existing methods can be explored to improve the yield and purity of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole.
Conclusion:
In conclusion, 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a promising chemical compound with potential applications in various fields. Its synthesis method has been reported with high yield and purity, and it has shown promising results as an anti-inflammatory, analgesic, antipyretic, and antitumor agent. Further studies are needed to elucidate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Synthesis Methods

The synthesis of 4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,3,3-trifluoropropyl methanesulfonate to form the final product. This method has been reported in the literature with high yield and purity.

Scientific Research Applications

4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results as an antitumor agent, with the ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-iodo-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3IN2O/c1-8(2)5-17-6-9(15)10(16-17)7-18-4-3-11(12,13)14/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCZUIWWJIMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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